7-Pentadecanol

Übersicht

Beschreibung

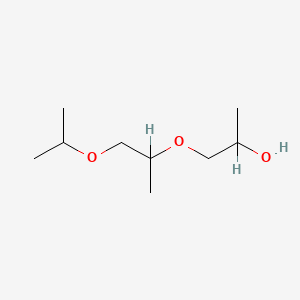

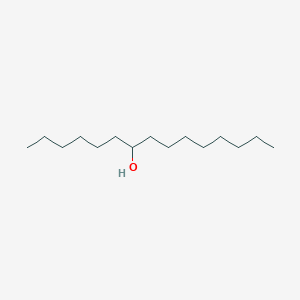

7-Pentadecanol, also known as Pentadecan-7-ol, is a lipid with a terminal hydroxyl group and two non-polar tails . It has the molecular formula C15H32O .

Molecular Structure Analysis

The molecular structure of 7-Pentadecanol consists of a long carbon chain with a hydroxyl group attached to the seventh carbon atom . The InChI code for 7-Pentadecanol isInChI=1S/C15H32O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCC(CCCCC)O . Physical And Chemical Properties Analysis

7-Pentadecanol has a molecular weight of 228.41 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 12 . The exact mass and monoisotopic mass are 228.245315640 g/mol . The topological polar surface area is 20.2 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen

- Pentadecanoic acid (C15:0) , an odd-chain saturated fat found in butter, is a precursor to 7-Pentadecanol. Emerging evidence suggests that C15:0 is an essential fatty acid necessary for long-term metabolic and heart health . Researchers investigate its effects on lipid metabolism, inflammation, and cardiovascular function.

Metabolism and Heart Health

Safety and Hazards

7-Pentadecanol is considered to have low toxicity . Excessive exposure can produce some central nervous system depression, and prolonged contact can cause skin irritation . Safety data sheets recommend using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Wirkmechanismus

Target of Action

7-Pentadecanol, also known as pentadecanoic acid (C15:0), is an essential odd-chain saturated fatty acid . It has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . The primary targets of 7-Pentadecanol are peroxisome proliferator-activated receptors (PPARs), including PPAR alpha and delta . These receptors play a crucial role in regulating lipid metabolism and inflammation.

Mode of Action

7-Pentadecanol interacts with its targets, the PPARs, acting as an endogenous agonist . This interaction leads to the activation of these receptors, which in turn modulates the transcription of specific genes involved in lipid metabolism, inflammation, and fibrosis .

Biochemical Pathways

The activation of PPARs by 7-Pentadecanol affects several biochemical pathways. It activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway . This modulation can lead to anti-inflammatory, antifibrotic, and anticancer activities .

Pharmacokinetics

It is known that fatty acids like 7-pentadecanol are typically absorbed in the gut and transported to various tissues in the body where they exert their effects

Result of Action

The action of 7-Pentadecanol results in a range of molecular and cellular effects. It has been found to have dose-dependent, broad anti-inflammatory and antiproliferative activities . It also shares clinically relevant cell-based activities with leading longevity-enhancing compounds . These effects are further supported by previously published in vitro and in vivo studies .

Eigenschaften

IUPAC Name |

pentadecan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRBNFACZVMDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431854 | |

| Record name | 7-PENTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Pentadecanol | |

CAS RN |

4104-59-0 | |

| Record name | 7-PENTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.